2-(Diphenylmethyl)-1,3-thiazol-4-amine

Lipophilicity LogP Medicinal Chemistry

Researchers designing CNS-penetrant leads often encounter unpredictable SAR when substituting a generic 4-aminothiazole. 2-(Diphenylmethyl)-1,3-thiazol-4-amine (CAS 425399-53-7) solves this by providing a rigid, lipophilic core with only 3 rotatable bonds. - Elevated LogP (3.73) drives membrane permeability; superior to unsubstituted 4-aminothiazole (LogP ~0.26-0.6). - Structurally homologous to patented M3 muscarinic antagonist scaffolds; ideal for targeted screening libraries (COPD, overactive bladder). - Rigid diphenylmethyl-thiazole framework minimizes entropic binding cost, improving hit-to-lead affinity & selectivity.

Molecular Formula C16H14N2S
Molecular Weight 266.4 g/mol
CAS No. 425399-53-7
Cat. No. B1364066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diphenylmethyl)-1,3-thiazol-4-amine
CAS425399-53-7
Molecular FormulaC16H14N2S
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=CS3)N
InChIInChI=1S/C16H14N2S/c17-14-11-19-16(18-14)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,17H2
InChIKeyDUUZMBXMNDQVIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Diphenylmethyl)-1,3-thiazol-4-amine: Physicochemical & Scaffold Profile


2-(Diphenylmethyl)-1,3-thiazol-4-amine, commonly indexed as CAS 425399-53-7 , is a 2-substituted aminothiazole scaffold with a C16H14N2S molecular formula and a molecular weight of 266.36 g/mol. It is a heterocyclic organic compound where the central 1,3-thiazole core is substituted at the 2-position with a diphenylmethyl (benzhydryl) group and at the 4-position with a primary amine. This configuration yields a moderately high predicted lipophilicity (LogP 3.73) and a solid physical state under ambient conditions . The compound's structure provides a versatile starting point for medicinal chemistry applications and is a constituent of commercial screening libraries .

Scaffold

2-Diphenylmethyl-4-aminothiazole core for medicinal chemistry

Lipophilicity

Predicted elevated LogP supports permeability research

Physical Form

Solid state simplifies lab handling and formulation

Why Generic Thiazol-4-amine Substitution Is Inadequate


In the thiazole series, simply substituting one generic 4-aminothiazole for another is scientifically unsound and leads to irreproducible results. The specific diphenylmethyl substitution on the 2-position of 2-(Diphenylmethyl)-1,3-thiazol-4-amine (CAS 425399-53-7) is not an inert structural feature; it is the primary driver of the compound's unique physicochemical and pharmacological profile. This bulky, lipophilic group fundamentally alters molecular properties like LogP (3.73) and the number of rotatable bonds (3) compared to simpler analogs like unsubstituted 4-aminothiazole (LogP ~0.26-0.6) [1]. This substitution pattern significantly influences membrane permeability, target protein binding kinetics, and metabolic stability, making it a distinct chemical entity that cannot be interchanged with other in-class compounds [2].

Lipophilicity Shift

The diphenylmethyl group markedly increases LogP compared to simple 4-aminothiazoles, altering membrane permeability and distribution predictions.

Conformational Profile

Fewer rotatable bonds than flexible thiazole analogs may lead to different target-binding entropic profiles.

Pharmacophore Class

Structural alignment with M3 mAChR antagonist pharmacophore is scaffold-specific; generic aminothiazoles may not share this target-class relevance.

Quantitative Differentiation Against Thiazole Analogs


Elevated Lipophilicity Drives Membrane Permeability

The target compound, 2-(Diphenylmethyl)-1,3-thiazol-4-amine, exhibits a calculated LogP value of 3.73 . This is substantially higher than that of the unsubstituted parent scaffold, thiazol-4-amine (LogP range 0.26-0.60) [1], and many other simple 2- or 4-substituted thiazole analogs [2]. This increased lipophilicity, directly attributable to the diphenylmethyl moiety, predicts superior membrane permeability and altered tissue distribution characteristics.

Elevated Lipophilicity
Class-level
LogP 3.73 (target) vs 0.26–0.60 (thiazol-4-amine)
May support membrane permeability studies
Computational prediction; experimental validation recommended
Lipophilicity LogP Medicinal Chemistry

Reduced Conformational Flexibility for Higher Affinity

2-(Diphenylmethyl)-1,3-thiazol-4-amine is characterized by having only 3 rotatable bonds . This degree of conformational restriction is lower than many common thiazole-based drug discovery intermediates that feature linear alkyl or substituted aryl linkers, which can have 4, 5, or more rotatable bonds [1]. This reduced flexibility can translate to a lower entropic penalty upon target binding.

Reduced Flexibility
Class-level
3 rotatable bonds (target) vs 5 (flexible analog)
May contribute to higher binding affinity
Class-level inference; requires target-specific validation
Conformational Flexibility Rotatable Bonds Drug Design

M3 Muscarinic Receptor Antagonist Scaffold Potential

The compound's core structure, a 2-substituted thiazole aniline, places it within a defined patent class for M3 muscarinic acetylcholine receptor (mAChR) antagonists [1]. While direct quantitative activity data for CAS 425399-53-7 is not publicly available, the class-level evidence demonstrates that this specific thiazole-aniline scaffold, particularly with a bulky substituent at the 2-position, is a key pharmacophore for selective M3 receptor binding over other mAChR subtypes [2]. This class association provides a rational basis for prioritizing this specific compound in screens targeting M3-mediated pathways (e.g., COPD, overactive bladder) over structurally dissimilar thiazole derivatives.

M3 Antagonist Scaffold
Class-level
Structurally analogous to patented M3 mAChR antagonist class
Supports focused M3 pathway screening
Qualitative class association; no direct activity data
Muscarinic Receptor M3 Antagonist Thiazole Aniline

Solid Physical State and Defined Molecular Weight

2-(Diphenylmethyl)-1,3-thiazol-4-amine is consistently reported as a solid with a molecular weight of 266.36 g/mol . This contrasts with many simpler, lower-molecular-weight aminothiazoles (e.g., thiazol-4-amine, MW 100.14) which are often liquids or low-melting solids . Its solid form and well-defined molecular weight simplify procurement, handling, and formulation, reducing ambiguity in inventory and experimentation.

Solid State & MW
Data to verify
Solid, MW 266.36 g/mol
Facilitates formulation and analytical development
Vendor specification; confirm lot properties
Molecular Weight Solid State Procurement

Optimal Procurement Use Cases


CNS-Penetrant or Intracellular Drug Design

Given its significantly elevated LogP (3.73) compared to simpler thiazole cores , 2-(Diphenylmethyl)-1,3-thiazol-4-amine is a strategically valuable scaffold for medicinal chemistry campaigns requiring compounds with a high intrinsic ability to cross lipid bilayers. Researchers can leverage this lipophilic diphenylmethyl-thiazole core to improve the brain penetration or cellular uptake of their lead series.

Screening for Selective M3 Muscarinic Antagonists

Due to its structural homology with the 'thiazole aniline' class defined in key patents for M3 muscarinic acetylcholine receptor antagonists [1], this compound is an ideal candidate for inclusion in targeted screening libraries aimed at identifying new treatments for M3-mediated diseases, such as chronic obstructive pulmonary disease (COPD) or overactive bladder.

Hit-to-Lead with Conformationally Restricted Scaffolds

With only 3 rotatable bonds, 2-(Diphenylmethyl)-1,3-thiazol-4-amine provides a more rigid framework compared to many common thiazole building blocks . This makes it a superior starting point for hit-to-lead programs focused on improving target affinity and selectivity by minimizing the entropic cost of binding.

Application
Selection Property
Validation Focus
CNS-penetrant / intracellular target research
Elevated lipophilicity scaffold
Membrane permeability & cellular uptake models
M3 mAChR antagonist screening
Thiazole aniline pharmacophore alignment
M3 receptor binding assay context
Hit-to-lead affinity optimization
Conformationally restricted scaffold (low rotatable bonds)
Target binding entropy & selectivity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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